molecular formula C21H18F2O8S B1384741 Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate CAS No. 1048912-57-7

Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate

Cat. No. B1384741
M. Wt: 468.4 g/mol
InChI Key: OMPDQBFLCPAELL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzoyl group (a type of acyl group derived from benzoic acid), a methylsulfonyl group (a sulfur-containing group derived from methane), and a malonate group (a type of dicarboxylate derived from malonic acid). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The benzoyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The methylsulfonyl group could participate in substitution reactions, and the malonate group could undergo decarboxylation or other reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, it would likely be a solid at room temperature due to the presence of multiple polar functional groups. Its solubility in various solvents would depend on the balance of hydrophobic and hydrophilic groups in its structure .

Scientific Research Applications

Synthesis Techniques and Molecular Structure

  • A study by Boichenko et al. (2020) developed a synthetic approach for similar compounds, highlighting the chemical synthesis possibilities of such molecules (Boichenko et al., 2020).
  • Research by Jiménez-Cruz et al. (2003) on related malonate compounds investigated their molecular structure, using NMR and X-ray diffraction, which could be pertinent to understanding the structure of Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate (Jiménez-Cruz, Hernández-Ortega & Ríos-Olivares, 2003).

Chemical Properties and Reactions

  • The study of chemical reactions and properties of similar malonate compounds has been explored, as seen in research by Ishikawa and Yokozawa (1983), which investigated reactions of dimethyl (trifluoromethyl)malonate (Ishikawa & Yokozawa, 1983).
  • Mukai, Ukon, and Kuroda (2003) studied the treatment of dimethyl 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate, which may provide insights into the chemical behavior of Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate (Mukai, Ukon & Kuroda, 2003).

Potential Applications in Organocatalysis

  • The study by Chowdhury and Ghosh (2009) on the organocatalytic addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate might provide insights into potential catalytic applications of Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate (Chowdhury & Ghosh, 2009).

Electrochemical Synthesis and Characterization

  • Research by Okimoto et al. (2013) on the electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates could provide relevant insights into the electrochemical properties and synthesis pathways for Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate (Okimoto, Yamamori, Ohashi, Hoshi & Yoshida, 2013).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. It could potentially be hazardous if it is reactive or if it interferes with biological processes. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and biological activity in more detail. This could include developing more efficient synthesis methods, studying its reactions with various reagents, and testing its activity against different biological targets .

properties

IUPAC Name

dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methylsulfonylphenyl)-2-oxoethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2O8S/c1-30-19(26)21(20(27)31-2,18(25)13-8-14(22)10-15(23)9-13)11-17(24)12-4-6-16(7-5-12)32(3,28)29/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPDQBFLCPAELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)S(=O)(=O)C)(C(=O)C2=CC(=CC(=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate
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Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate
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Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate
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Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate
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Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate
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Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate

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